4-(Trifluoromethyl)benzene-1,2-diol physical properties
4-(Trifluoromethyl)benzene-1,2-diol physical properties
An In-depth Technical Guide to the Physical Properties of 4-(Trifluoromethyl)benzene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)benzene-1,2-diol, also known as 4-(trifluoromethyl)catechol, is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group onto the catechol scaffold can profoundly alter the molecule's physical, chemical, and biological properties. This electron-withdrawing group can influence acidity, lipophilicity, metabolic stability, and binding interactions, making it a valuable building block in the design of novel therapeutic agents and functional materials[1]. This guide provides a comprehensive overview of the core physical properties of 4-(Trifluoromethyl)benzene-1,2-diol, offering both reported data and standardized protocols for its empirical determination.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(Trifluoromethyl)benzene-1,2-diol is presented below. It is important to note that for some properties, data is limited, and values from closely related compounds are provided for estimation.
| Property | Value | Source/Comment |
| IUPAC Name | 4-(Trifluoromethyl)benzene-1,2-diol | - |
| Synonyms | 4-(Trifluoromethyl)catechol, 4-(Trifluoromethyl)-1,2-benzenediol | [2] |
| CAS Number | 37519-09-8 | [2][3] |
| Molecular Formula | C₇H₅F₃O₂ | [2] |
| Molecular Weight | 178.11 g/mol | [2] |
| Physical Form | Solid | Based on reported melting point |
| Melting Point | 89 - 91 °C | One supplier reports this value, while another lists it as a liquid, which may indicate it is supplied in a molten state or dissolved.[2] The related 3-trifluoromethylcatechol has a melting point of 53-56 °C.[4] |
| Boiling Point | ~224 °C (estimated) | Estimated from the boiling point of 3-trifluoromethylcatechol.[4] |
| Storage | 2-8°C under an inert atmosphere | [2] |
Experimental Protocol for Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically < 2°C) is characteristic of a pure compound.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline 4-(Trifluoromethyl)benzene-1,2-diol is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating run can be performed to get a rough estimate.
-
Slow Heating: The sample is then heated at a slow rate (1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[5][6][7][8]
Solubility Profile
The solubility of 4-(Trifluoromethyl)benzene-1,2-diol is dictated by the interplay of the polar hydroxyl groups and the lipophilic trifluoromethyl-substituted benzene ring.
Expected Solubility:
-
Water: Likely sparingly soluble. While the catechol parent structure is water-soluble, the trifluoromethyl group significantly increases lipophilicity. 4-(Trifluoromethyl)phenol is reported to be insoluble in water.[9]
-
Polar Organic Solvents (e.g., Ethanol, Methanol, DMSO, Acetone): Expected to be soluble due to the presence of the hydroxyl groups capable of hydrogen bonding. Catechol itself is soluble in ethanol and DMSO.[10]
-
Nonpolar Organic Solvents (e.g., Hexane, Toluene): Expected to have limited solubility.
Experimental Protocol for Qualitative Solubility Determination
A systematic approach to determine the solubility in various solvents is crucial for applications in synthesis, purification, and formulation.
Methodology:
-
Sample Preparation: Weigh approximately 10 mg of 4-(Trifluoromethyl)benzene-1,2-diol into separate small test tubes for each solvent to be tested.
-
Solvent Addition: Add 1 mL of the chosen solvent to a test tube.
-
Mixing: Vigorously mix the contents of the test tube at room temperature.
-
Observation: Observe if the solid dissolves completely.
-
Heating: If the solid is not soluble at room temperature, gently heat the mixture to the solvent's boiling point.
-
Cooling: If the solid dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to see if the compound precipitates, which is a good indicator for a suitable recrystallization solvent.
-
Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble."[11][12][13][14]
Acidity and pKa
The two hydroxyl groups of the catechol moiety are acidic. The presence of the electron-withdrawing trifluoromethyl group at the 4-position is expected to increase the acidity (lower the pKa) of both hydroxyl groups compared to unsubstituted catechol. For comparison, the pKa of 4-(trifluoromethyl)phenol is 8.675, which is lower than that of phenol (~10), demonstrating the acidifying effect of the -CF3 group.[9] The pKa of 3-trifluoromethylphenol is 9.08.[15]
Experimental Protocol for pKa Determination by UV-Vis Spectrophotometry
This method relies on the different UV-Vis absorption spectra of the protonated and deprotonated forms of the molecule.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 4-(Trifluoromethyl)benzene-1,2-diol in a suitable solvent (e.g., methanol or water).
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 6-10).
-
Sample Dilution: Dilute a small aliquot of the stock solution into each buffer solution to a final concentration suitable for UV-Vis analysis.
-
UV-Vis Spectra Acquisition: Record the UV-Vis spectrum for each buffered solution.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the protonated and deprotonated forms is maximal) against the pH.
-
pKa Calculation: The pKa is the pH at which the concentration of the protonated and deprotonated species are equal, which corresponds to the inflection point of the resulting sigmoidal curve.[16][17][18][19][20]
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Predicted Spectral Characteristics
-
¹H NMR: The spectrum is expected to show three aromatic protons with chemical shifts influenced by the hydroxyl and trifluoromethyl groups. The protons on the catechol ring will likely appear as complex multiplets due to spin-spin coupling. The hydroxyl protons may appear as broad singlets, and their chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum will display seven distinct carbon signals. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. The carbons bearing the hydroxyl groups will be shifted downfield.
-
¹⁹F NMR: A single peak, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift will be in the typical range for aryl-CF₃ groups.[21][22][23]
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, strong C-F stretching bands, and C=C stretching bands for the aromatic ring.
Handling and Safety
A specific Safety Data Sheet (SDS) for 4-(Trifluoromethyl)benzene-1,2-diol is not widely available. Therefore, handling precautions should be based on the properties of structurally related and potentially more hazardous compounds such as catechol and other trifluoromethylated phenols.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses with side shields or goggles.
-
Toxicology: Based on related compounds, it should be considered toxic if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.[24][25][26]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
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